molecular formula C12H11NO6S B8161902 2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonyl)benzoate

2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonyl)benzoate

Cat. No. B8161902
M. Wt: 297.29 g/mol
InChI Key: WVWLYPMPOAOJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonyl)benzoate is a useful research compound. Its molecular formula is C12H11NO6S and its molecular weight is 297.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Drug Synthesis and Medical Applications : This compound is used in the synthesis of drugs like Dexlansoprazole, which treats gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases (Gilbile, Bhavani, & Vyas, 2017). It also plays a role in monoclonal antibody production in recombinant Chinese hamster ovary cells, enhancing cell growth and glucose uptake rate (Aki et al., 2021). Additionally, new hybrid anticonvulsant agents derived from this compound show potential for treating epilepsy (Kamiński et al., 2015).

  • Photocatalysis : Zn(ii)/Cd(ii) coordination polymers derived from 2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonyl)benzoate exhibit high photocatalytic activity, particularly in degrading methylene blue in aqueous solutions (Liu et al., 2016).

  • Electrochromic Device Applications : 2,5-dithienylpyrrole derivatives with strong chromophore units derived from this compound have potential applications in electrochromic devices, offering good long-term stability and reasonable optical memory performance (Yigit et al., 2015).

  • Chemoselective Protein Conjugation : It is used as a heterobifunctional coupling agent for the chemoselective conjugation of proteins and enzymes, an essential process in biochemistry and molecular biology (Reddy et al., 2005).

  • Synthesis of Novel Heterocycles : The compound aids in the synthesis of novel heterocycles, such as 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one, which have various potential applications in chemical and pharmaceutical research (Coppo & Fawzi, 1998).

  • Forensic and Clinical Investigations : Analytical profiles of synthetic cannabinoid receptor agonists, involving this compound, are useful in forensic and clinical investigations (Brandt et al., 2020).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6S/c1-20(17,18)9-4-2-8(3-5-9)12(16)19-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWLYPMPOAOJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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